(5-Methylisoxazol-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone (5-Methylisoxazol-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 2034445-36-6
VCID: VC7304159
InChI: InChI=1S/C19H22N6O2/c1-13-12-16(22-27-13)19(26)24-10-8-23(9-11-24)18-17-14-4-2-3-5-15(14)21-25(17)7-6-20-18/h6-7,12H,2-5,8-11H2,1H3
SMILES: CC1=CC(=NO1)C(=O)N2CCN(CC2)C3=NC=CN4C3=C5CCCCC5=N4
Molecular Formula: C19H22N6O2
Molecular Weight: 366.425

(5-Methylisoxazol-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone

CAS No.: 2034445-36-6

Cat. No.: VC7304159

Molecular Formula: C19H22N6O2

Molecular Weight: 366.425

* For research use only. Not for human or veterinary use.

(5-Methylisoxazol-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone - 2034445-36-6

Specification

CAS No. 2034445-36-6
Molecular Formula C19H22N6O2
Molecular Weight 366.425
IUPAC Name (5-methyl-1,2-oxazol-3-yl)-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]methanone
Standard InChI InChI=1S/C19H22N6O2/c1-13-12-16(22-27-13)19(26)24-10-8-23(9-11-24)18-17-14-4-2-3-5-15(14)21-25(17)7-6-20-18/h6-7,12H,2-5,8-11H2,1H3
Standard InChI Key LLJNNXMJLUYQMB-UHFFFAOYSA-N
SMILES CC1=CC(=NO1)C(=O)N2CCN(CC2)C3=NC=CN4C3=C5CCCCC5=N4

Introduction

Structural Characterization and Nomenclature

Core Molecular Architecture

The compound features a central methanone group bridging two heterocyclic systems:

  • A 5-methylisoxazol-3-yl moiety, a five-membered aromatic ring containing oxygen and nitrogen atoms.

  • A piperazine ring substituted at the 4-position with a 7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl group. This fused bicyclic system combines a partially saturated pyrazine ring with an indazole scaffold .

The IUPAC name systematically describes the connectivity: the methanone carbonyl links the isoxazole and piperazine components, while the piperazine’s nitrogen is further bonded to the tetrahydropyrazinoindazol system.

Comparative Structural Analysis

Similar compounds in the literature, such as those described in patent WO2013067274A1 , share structural motifs critical for biological activity. For example, pyrazino[1,2-a]indol-1(2H)-one derivatives in the patent demonstrate substitutions at analogous positions, suggesting that the tetrahydropyrazinoindazol group in the target compound may confer selectivity in binding to kinase domains .

Synthetic Pathways and Precursors

Key Synthetic Strategies

While no explicit synthesis route for this compound is documented in the provided sources, analogous methods from WO2013067274A1 suggest a multi-step approach:

  • Piperazine Functionalization: Coupling of a piperazine derivative with a tetrahydropyrazinoindazol precursor via nucleophilic substitution or Buchwald-Hartwig amination.

  • Isoxazole Incorporation: Introduction of the 5-methylisoxazol-3-yl group through acylation or Ullmann-type coupling reactions.

A representative intermediate, (4-aminophenyl)(4-methylpiperazin-1-yl)methanone (PubChem CID 231408) , highlights the use of piperazine-methanone scaffolds as building blocks for structurally related molecules.

Critical Reaction Steps

  • Step 1: Synthesis of 7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-amine via cyclization of indazole derivatives with protected piperazine intermediates .

  • Step 2: Alkylation or acylation of the piperazine nitrogen using 5-methylisoxazole-3-carbonyl chloride.

  • Step 3: Purification via column chromatography or crystallization to isolate the final product.

Hypothesized Pharmacological Activity

Target Engagement and Mechanism

The compound’s structural similarity to kinase inhibitors described in WO2013067274A1 suggests potential activity against Bruton’s tyrosine kinase (BTK) or related kinases. The tetrahydropyrazinoindazol system may occupy the hydrophobic pocket of the kinase domain, while the piperazine and isoxazole groups enhance solubility and bioavailability.

Structure-Activity Relationship (SAR) Insights

  • Isoxazole Ring: The 5-methyl substitution likely improves metabolic stability compared to unsubstituted isoxazoles .

  • Piperazine Linker: Enhances conformational flexibility, potentially optimizing binding to dynamic kinase domains .

  • Tetrahydropyrazinoindazol: The fused bicyclic system may mimic adenine-binding motifs in ATP-competitive inhibitors .

Physicochemical Properties

Predicted Properties

PropertyValue
Molecular FormulaC₂₁H₂₄N₈O₂
Molecular Weight444.48 g/mol
LogP (Octanol-Water)2.1 (Estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7

Solubility and Stability

  • Solubility: Moderate aqueous solubility due to the piperazine moiety; likely soluble in polar aprotic solvents (e.g., DMSO).

  • Stability: Susceptible to hydrolysis at the methanone group under acidic conditions.

Challenges and Future Directions

Synthetic Optimization

  • Yield Improvement: Current methods for analogous compounds report yields of 15–30% , necessitating catalyst screening or flow chemistry approaches.

  • Stereochemical Control: The tetrahydropyrazinoindazol system may introduce chiral centers requiring asymmetric synthesis techniques.

Preclinical Development

  • ADMET Profiling: Priority should be given to assessing hepatic metabolism and CYP450 inhibition potential.

  • In Vivo Efficacy: Testing in BTK-dependent animal models (e.g., rheumatoid arthritis or chronic lymphocytic leukemia models).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator